3-Oxo-3-(1-pyrrolidinyl)propionamidoxime

Description

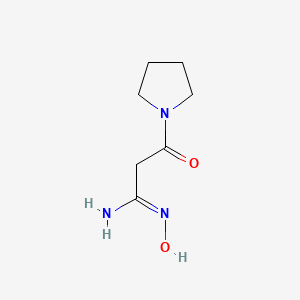

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime is a synthetic organic compound characterized by a pyrrolidine ring linked to a β-ketoamide oxime moiety. The pyrrolidine moiety enhances lipophilicity and membrane permeability, while the amidoxime group may contribute to metal chelation or hydrogen bonding in biological targets .

Properties

IUPAC Name |

N'-hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-6(9-12)5-7(11)10-3-1-2-4-10/h12H,1-5H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUFAXRPGSQHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205108 | |

| Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479080-07-4 | |

| Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479080-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1Z)-N′-Hydroxy-3-oxo-3-(1-pyrrolidinyl)propanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propanenitrile

A β-ketonitrile precursor could be synthesized via a nucleophilic substitution reaction between pyrrolidine and a β-ketonitrile derivative. For example:

This step parallels methodologies observed in related pyrrolidine-containing compounds, where tertiary amines react with acyl chlorides.

Step 2: Conversion of Nitrile to Amidoxime

The nitrile group undergoes hydroxylamine-mediated amidoximation under acidic or basic conditions:

This reaction is typically conducted in ethanol/water mixtures at 60–80°C, with yields dependent on stoichiometry and reaction time.

Step 1: Enamine Synthesis via Condensation

Reacting pyrrolidine with ethyl acetoacetate forms a β-keto-enamine intermediate:

This intermediate is isolated via distillation or chromatography.

Comparative Analysis of Synthetic Approaches

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Materials | Pyrrolidine, β-ketonitrile chloride | Pyrrolidine, ethyl acetoacetate |

| Reaction Steps | 2 | 3 |

| Key Intermediate | 3-Oxo-3-(pyrrolidin-1-yl)propanenitrile | β-Keto-enamine ester |

| Yield Optimization | Dependent on nitrile purity | Requires precise pH control |

| Scalability | High (single-step amidoximation) | Moderate (multiple purification steps) |

Route 1 offers simplicity but requires access to β-ketonitrile precursors, which may necessitate custom synthesis. Route 2 leverages widely available starting materials but involves more steps, increasing the risk of side reactions.

Challenges and Optimization Strategies

Purity of Intermediates

-

β-Ketonitrile Stability : Nitriles are prone to hydrolysis under acidic conditions, necessitating anhydrous environments during Step 1 of Route 1.

-

Enamine Hydrolysis : The β-keto-enamine in Route 2 may hydrolyze back to the ketone if exposed to moisture, requiring strict temperature control (<40°C).

Reaction Conditions for Amidoximation

-

Hydroxylamine Concentration : Excess hydroxylamine (1.5–2.0 equivalents) improves conversion rates but complicates purification due to byproduct formation.

-

Solvent System : Ethanol/water (3:1 v/v) enhances solubility of both nitrile and hydroxylamine, favoring homogeneous reaction conditions.

Analytical Characterization

Successful synthesis requires validation via:

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophilic substitution products .

Scientific Research Applications

Chemistry

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Replacement of one functional group with another.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Biology

In proteomics research, this compound is employed to study protein interactions and functions. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.

Medicine

Research indicates that this compound has potential therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties.

- Anticancer Activity : Investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth.

- Drug Development : As a candidate for new drug formulations targeting various diseases.

Industry

This compound is utilized in the production of specialized chemicals and materials, enhancing processes in fields such as pharmaceuticals and agrochemicals.

Case Studies

Recent studies have provided insights into the effectiveness of this compound:

- In Vitro Studies : Demonstrated that treatment with this compound reduced inflammatory cytokine production in human cell lines exposed to pro-inflammatory stimuli.

- Animal Model Studies : Administration significantly decreased markers of oxidative stress in tissues subjected to UV exposure, suggesting potential protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-pyrrolidinyl)propionamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/β-Keto Moieties

(a) 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)

- Structure : Replaces the amidoxime group with a nitrile (-CN) group.

- Synthesis: Ethanol and piperidine at 0–5°C yield this compound via nucleophilic substitution .

- Activity : While direct biological data for 3a are unavailable, nitrile-containing analogs often exhibit metabolic stability and kinase inhibitory effects.

(b) (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26)

- Structure : Thiophene and sulfonamide moieties replace pyrrolidine.

- Activity : Exhibits potent antiproliferative activity (IC₅₀ = 10.25 µM) against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) .

(c) 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone

- Structure : Shares the pyrrolidinyl group but lacks the amidoxime and β-ketoamide.

Functional Group Comparison

Biological Activity

3-Oxo-3-(1-pyrrolidinyl)propionamidoxime, with the molecular formula CHNO and a molecular weight of 171.20 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, potential applications, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The exact mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. Further investigation into its efficacy against specific cancer types is warranted to fully understand its therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic processes.

- Modulation of Signaling Pathways : It has been suggested that the compound can influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Findings : Demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

-

Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Results : The compound induced a dose-dependent decrease in cell viability, with IC values suggesting potent anticancer activity.

Research Findings Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanism of Action | Inhibits enzyme activity; modulates signaling |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-3-(1-pyrrolidinyl)propionamidoxime, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Formation of the nitrile precursor : React 3-oxo-3-(1-pyrrolidinyl)propionitrile under controlled conditions (e.g., ethanol, piperidine, 0–5°C, 2 h) to stabilize intermediates .

Amidoxime formation : Treat the nitrile with hydroxylamine hydrochloride and sodium hydroxide in ethanol, a method adapted from analogous amidoxime syntheses (e.g., 3-pyridylamidoxime) .

-

Key Variables : Temperature (<10°C prevents side reactions), solvent polarity (ethanol enhances nucleophilicity of hydroxylamine), and stoichiometry (excess NHOH·HCl ensures complete conversion).

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitrile precursor | Piperidine, ethanol, 0–5°C | 65–75% | |

| Amidoxime formation | NHOH·HCl, NaOH, ethanol | 80–85% |

Q. How is this compound characterized, and what spectral markers are critical?

- Methodological Answer :

- IR Spectroscopy : Confirm amidoxime (-C(NH)N-OH) via N–O stretch (950–980 cm) and NH bending (1600–1650 cm) .

- NMR : H NMR should show pyrrolidinyl protons (δ 1.8–2.2 ppm, multiplet) and amidoxime NH (δ 5.5–6.0 ppm, broad singlet). C NMR detects the ketone carbonyl (δ 200–210 ppm) .

- X-ray Crystallography : Resolve steric effects of the pyrrolidinyl group on amidoxime geometry (e.g., dihedral angles) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

- Methodological Answer : The amidoxime group serves as a versatile precursor for:

- 1,2,4-Oxadiazoles : React with trichloroacetonitrile to form 3-(3-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole, a scaffold with bioactive potential .

- Triazines : Condense with aldehydes or ketones under acidic conditions to yield 1,2,4-triazine derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. How can contradictory spectral data for amidoxime derivatives be resolved?

- Methodological Answer : Discrepancies in H NMR (e.g., NH signal splitting) may arise from tautomerism (oxime ⇌ nitroso). Use:

- Variable Temperature NMR : Identify dynamic equilibria by cooling to -40°C .

- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental spectra to assign tautomeric forms .

Q. What solvent systems optimize amidoxime formation while minimizing hydrolysis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity but may promote hydrolysis. Ethanol-water mixtures (4:1) balance reactivity and stability:

- Kinetic Studies : Monitor by HPLC; ethanol reduces water activity, slowing hydrolysis .

- Byproduct Analysis : Hydrolysis yields 3-oxo-3-(1-pyrrolidinyl)propionamide, detectable via LC-MS .

Q. How do steric and electronic effects of the pyrrolidinyl group influence reactivity?

- Methodological Answer :

-

Steric Effects : The pyrrolidinyl ring restricts rotation around the C–N bond, favoring specific conformers in cyclization reactions (e.g., oxadiazole formation) .

-

Electronic Effects : The electron-donating pyrrolidinyl group stabilizes the ketone via conjugation, reducing electrophilicity at the carbonyl carbon. Compare with piperidine analogs (higher ring strain in pyrrolidine increases reactivity) .

- Data Table :

| Substituent | Ketone Carbonyl Shift (δ ppm, C NMR) | Cyclization Rate (k, s) |

|---|---|---|

| Pyrrolidinyl | 205.2 | 1.8 × 10 |

| Piperidinyl | 203.9 | 1.2 × 10 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.